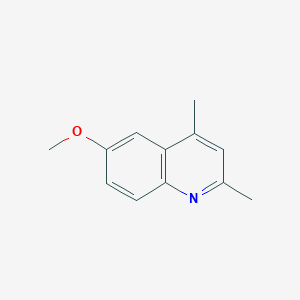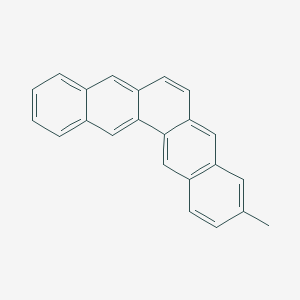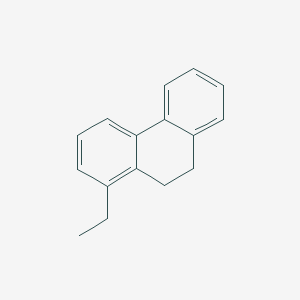![molecular formula C10H14O3 B14309495 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 112532-68-0](/img/structure/B14309495.png)
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes a bicyclo[2.2.2]octane core, which is a rigid and strain-free system, making it an interesting subject for chemical research.
準備方法
The synthesis of 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and ring-closing metathesis. These reactions are crucial for constructing the bicyclic framework. The synthetic route often starts with readily available substrates and proceeds under mild conditions to ensure high yields and purity .
In industrial settings, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. The use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can enhance the reaction rates and selectivity .
化学反応の分析
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites within the bicyclic structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
科学的研究の応用
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has significant applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
類似化合物との比較
Similar compounds to 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a nucleophilic catalyst in various organic reactions.
Quinuclidine: Shares a similar bicyclic structure but with different functional groups, leading to distinct chemical properties.
Tropane: Another bicyclic compound with significant biological activity, commonly found in alkaloids.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for research and industrial applications.
特性
| 112532-68-0 | |
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
1-but-3-ynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H14O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h1H,4-8H2,2H3 |
InChIキー |
CMSNYEQKGOGGGU-UHFFFAOYSA-N |
正規SMILES |
CC12COC(OC1)(OC2)CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


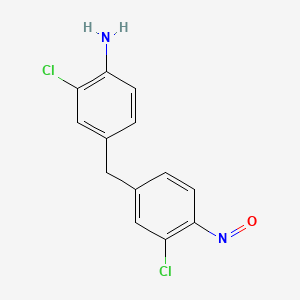

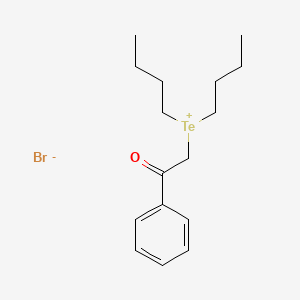
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)
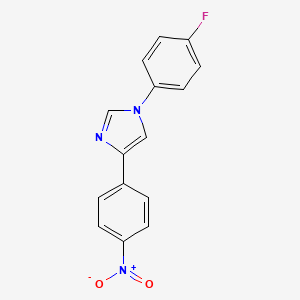
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
